molecular formula C15H17N5S2 B6442374 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine CAS No. 2640891-70-7

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine

Cat. No.: B6442374
CAS No.: 2640891-70-7
M. Wt: 331.5 g/mol
InChI Key: MVBNRQOOZDVXQN-UHFFFAOYSA-N
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Description

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine is a complex heterocyclic compound that features a thiadiazole ring, a thienopyrimidine moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Thienopyrimidine: The thienopyrimidine moiety is often prepared by the condensation of thiophene-2-carboxaldehyde with guanidine derivatives, followed by cyclization.

    Coupling Reaction: The final step involves coupling the thiadiazole and thienopyrimidine intermediates with piperidine under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced forms with amine or imine groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and has demonstrated cytotoxic effects against cancer cell lines.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. The thiadiazole and thienopyrimidine moieties can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in bacteria, fungi, and cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-methyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine
  • 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}morpholine

Uniqueness

Compared to similar compounds, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine exhibits unique biological activities due to the specific arrangement of its functional groups. The presence of the piperidine ring enhances its ability to interact with biological targets, making it more effective in its applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S2/c1-2-12-18-19-14(22-12)10-3-6-20(7-4-10)13-11-5-8-21-15(11)17-9-16-13/h5,8-10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBNRQOOZDVXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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